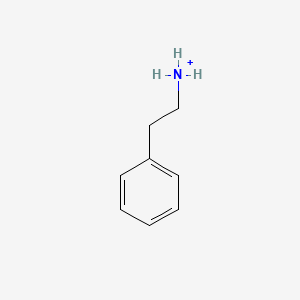
3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine is a 1,4-dihydropyridine substituted with acetyl groups at C-3 and C-5 and with phenyl groups at N-1 and C-4. It is a diketone and a dihydropyridine.
Scientific Research Applications
Photochemical Studies
- Synthesis and Photochemical Behavior: Novel derivatives of 3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine have been synthesized and their photochemical behavior examined under different atmospheric conditions. These studies revealed oxidation of the dihydropyridine ring and the formation of pyridine derivatives, influenced by the presence of oxygen (Memarian et al., 2002).
Synthesis and Chemical Properties
- New Derivative Synthesis: The synthesis of new 3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine derivatives, exploring their chemical reactions and properties under various conditions, has been a focus of research (Memarian et al., 2002).
- Aromatization Reactions: Various 3,5-diacetyl-1,4-dihydropyridines are aromatized to pyridine derivatives by specific agents, with reactions influenced by the nature of the solvent and the substituents on the dihydropyridine ring (Memarian, Ghazaie & Mehneh, 2009).
Biological Applications
- Potential Antitubercular Agents: Some N-aryl-1,4-dihydropyridines, including those with 3,5-diacetyl substituents, have demonstrated promising antitubercular activity, outperforming standard antitubercular drugs in certain cases (Trivedi et al., 2011).
Molecular Structure Analysis
- Crystal and Molecular Structure: The crystal and molecular structures of 3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine derivatives have been determined using X-ray diffraction methods to better understand their physical and chemical properties (Devarajegowda et al., 2000).
Chemical Reaction Mechanisms
- Theoretical Study on Formation Reaction: The reaction path for forming 3,5-diacetyl-1,4-dihydrolutidine has been studied using molecular orbital methods, providing insights into the reaction mechanisms and energetics of such compounds (Teramae & Maruo, 2013).
properties
Product Name |
3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(5-acetyl-1,4-diphenyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-15(23)19-13-22(18-11-7-4-8-12-18)14-20(16(2)24)21(19)17-9-5-3-6-10-17/h3-14,21H,1-2H3 |
InChI Key |
UDEVTWPVQPLQNN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



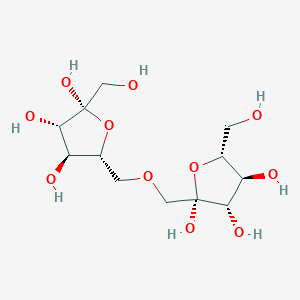

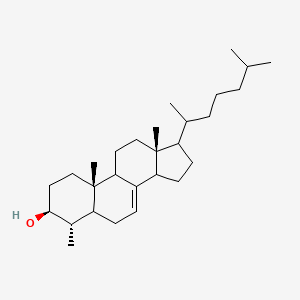
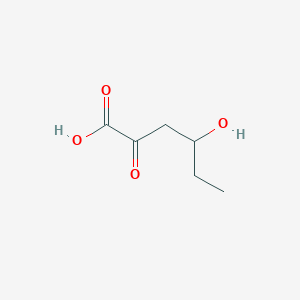
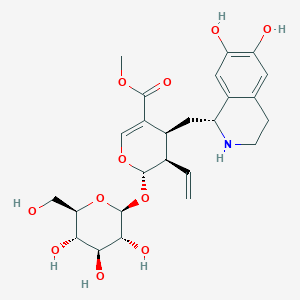
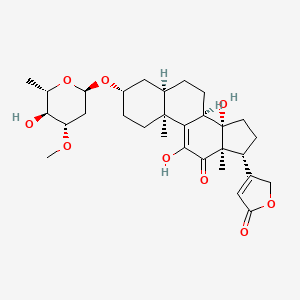
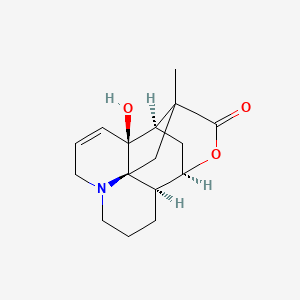
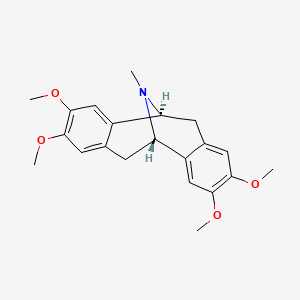

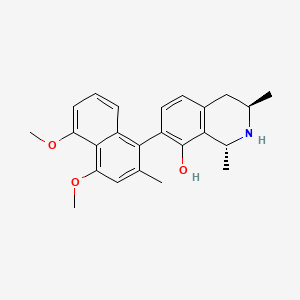
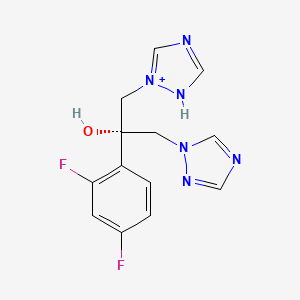
![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
